5-[(4-methoxynaphthalen-1-yl)oxymethyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-[(4-methoxynaphthalen-1-yl)oxymethyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxynaphthalene moiety, a pyrazole ring, and an oxazole carboxamide group, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxynaphthalen-1-yl)oxymethyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the methoxynaphthalene derivative and the pyrazole compound. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications to yield the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in commercial and research settings.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methoxynaphthalen-1-yl)oxymethyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield naphthoquinones, while reduction of the oxazole ring can produce amine derivatives.
Scientific Research Applications
5-[(4-methoxynaphthalen-1-yl)oxymethyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[(4-methoxynaphthalen-1-yl)oxymethyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds share the methoxynaphthalene moiety and have been studied for their anticancer activities.
Indole derivatives: Compounds containing indole rings have shown diverse biological activities and are structurally similar in terms of aromaticity and functional groups.
Uniqueness
5-[(4-methoxynaphthalen-1-yl)oxymethyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide is unique due to its combination of methoxynaphthalene, pyrazole, and oxazole moieties, which confer distinct chemical reactivity and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(4-methoxynaphthalen-1-yl)oxymethyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-26-13-15(12-24-26)9-10-23-22(27)19-11-16(30-25-19)14-29-21-8-7-20(28-2)17-5-3-4-6-18(17)21/h3-8,11-13H,9-10,14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYVCFQWVRVRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCNC(=O)C2=NOC(=C2)COC3=CC=C(C4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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